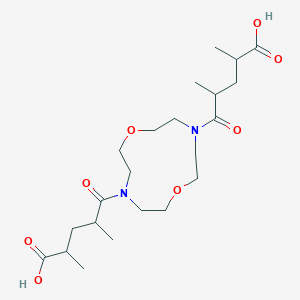

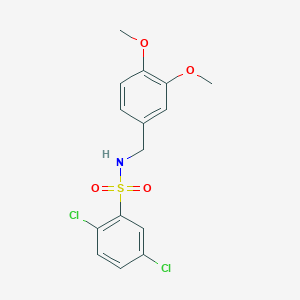

![molecular formula C18H19N3O2 B5564912 3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)

3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that are of significant interest in medicinal chemistry due to their complex structures and potential biological activities. Compounds with similar structures have been explored for various pharmacological effects, including as inhibitors for certain types of enzymes or as potential treatments for diseases like type 2 diabetes.

Synthesis Analysis

The synthesis of complex molecules such as "3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide" typically involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine core, followed by additional functionalization to introduce the specific substituents. For example, a related compound was synthesized through a series of beta-substituted biarylphenylalanine amides evaluated for their inhibitory activity, demonstrating the multifaceted approach required for such molecules (Edmondson et al., 2006).

Applications De Recherche Scientifique

Scientific Research Applications

Synthesis and Pharmacological Potential

Research involving compounds with oxazolo[4,5-b]pyridinyl motifs includes the development of selective inhibitors for medical applications, such as the treatment of type 2 diabetes. For instance, a series of beta-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), leading to the discovery of a potent, orally active DPP-4 inhibitor with excellent selectivity and in vivo efficacy in animal models, suggesting its potential as a treatment for type 2 diabetes (Edmondson et al., 2006).

Chemical Transformations and Synthetic Utility

Studies on oxazolopyridines and related heterocycles have also focused on their chemical transformations. For example, the dehydrohalogenation of isomeric 2- and 3-bromomethyl substituted 2,3-dihydrooxazolo[3,2-a]pyridines was investigated, revealing the formation of stable non-aromatic and aromatic cations under different conditions, providing insights into the reactivity of oxazolopyridine derivatives (Babaev et al., 2020).

Molecular Docking and In Vitro Screening

Furthermore, novel pyridine and fused pyridine derivatives, potentially related in structural complexity to the compound of interest, have been synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds demonstrated moderate to good binding energies, indicating their potential pharmacological applications. Additionally, antimicrobial and antioxidant activities were observed in these newly synthesized compounds, highlighting their diverse biological activities (Flefel et al., 2018).

Propriétés

IUPAC Name |

3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11(2)9-16(22)20-14-10-13(7-6-12(14)3)18-21-17-15(23-18)5-4-8-19-17/h4-8,10-11H,9H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJDMTRSTXRFKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

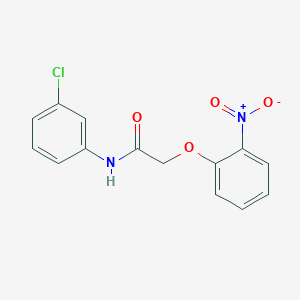

![N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5564831.png)

![1-[3-(1-naphthyl)acryloyl]pyrrolidine](/img/structure/B5564832.png)

![2-{[(cyclopropylsulfonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5564838.png)

![3-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5564851.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5564858.png)

![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)

![9-(4-hydroxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B5564875.png)

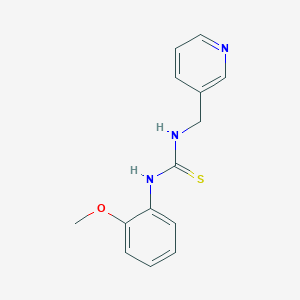

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

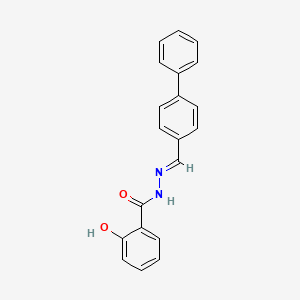

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)